

Technical Guide: 4-Bromo-3-iodobenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-3-iodobenzaldehyde

CAS No.: 873387-81-6

Cat. No.: B3030158

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The Orthogonal "Linchpin" Scaffold for Complex Heterocycle Synthesis^[1]

Executive Summary

4-Bromo-3-iodobenzaldehyde (IUPAC Name) represents a high-value "linchpin" intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in its orthogonal reactivity profile: it possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—each susceptible to functionalization under specific, non-interfering conditions.

This guide details the structural logic, validated synthetic pathways, and chemoselective coupling protocols required to utilize this molecule effectively in drug discovery campaigns.

Structural Analysis & Reactivity Profile

The utility of **4-Bromo-3-iodobenzaldehyde** stems from the significant difference in bond dissociation energies (BDE) and oxidative addition rates between its halogen substituents.

Substituent	Position	Electronic Effect	Reactivity Priority (Pd-Catalysis)	Primary Utility
Aldehyde (-CHO)	C-1	Electron Withdrawing (EWG)	N/A (Electrophile)	Condensation, Reductive Amination, Wittig
Iodide (-I)	C-3	Weakly Deactivating	High (Fast)	1st Cross-Coupling (Suzuki, Sonogashira)
Bromide (-Br)	C-4	Weakly Deactivating	Medium (Slow)	2nd Cross-Coupling (Requires forcing conditions)

The Orthogonality Principle

In Palladium-catalyzed cross-coupling reactions, the rate of oxidative addition (OA) follows the order Ar-I > Ar-Br >> Ar-Cl.

- Kinetic Selectivity: The C-I bond undergoes oxidative addition with Pd(0) at room temperature or mild heating. The C-Br bond remains inert under these conditions.
- Site Selectivity: The presence of the electron-withdrawing aldehyde group at C-1 further activates the ring, but the directing effects ensure that electrophilic substitution during synthesis occurs at C-3 (Ortho to Br, Meta to CHO).

Synthesis: Electrophilic Aromatic Substitution

The most robust route to **4-Bromo-3-iodobenzaldehyde** is the regioselective iodination of 4-bromobenzaldehyde.

Mechanism & Regiochemistry[2]

- Substrate: 4-Bromobenzaldehyde.[2][3][4]

- Directing Effects:
 - -CHO (Meta-director): Directs incoming electrophiles to C-3.
 - -Br (Ortho/Para-director): Directs incoming electrophiles to C-3 (Ortho) and C-5 (Ortho). Para is blocked.
- Result: Both directing groups act synergistically to favor the C-3 position, ensuring high regioselectivity.

Validated Protocol: Acid-Mediated Iodination

Reagents: 4-Bromobenzaldehyde, Iodine (

), Silver Sulfate (

), Sulfuric Acid (

).

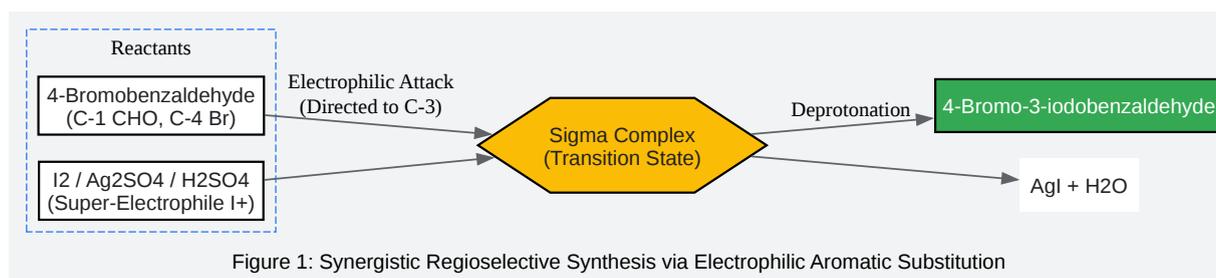
Step-by-Step Methodology:

- Preparation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv) in concentrated .
- Activation: Add (1.0 equiv) to the mixture. The silver salt acts as a halogen carrier and precipitates AgBr/AgI, driving the reaction.
- Addition: Add (1.0 equiv) in portions over 30 minutes.
- Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.
 - Checkpoint: Look for the disappearance of the starting material (

184/186) and appearance of product (

310/312).

- Workup: Pour the reaction mixture onto crushed ice. Filter the precipitated solid (product + silver salts).
- Purification: Dissolve the organic solid in dichloromethane (DCM). Filter off the inorganic silver salts. Wash the DCM layer with saturated (to remove excess iodine) and brine.
- Isolation: Recrystallize from Ethanol/Water to yield off-white needles.



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Chemoselective Functionalization Workflow

The power of this scaffold lies in Sequential Cross-Coupling. This allows researchers to install two different aryl or heteroaryl groups onto the benzene core in a specific order.

Phase 1: C-3 Selective Coupling (The "Easy" Bond)

The C-I bond is significantly weaker than the C-Br bond. Using a standard Pd(0) catalyst without specialized ligands allows for exclusive reaction at the iodine position.

- Reaction: Suzuki-Miyaura Coupling.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Conditions:

(1-3 mol%), Aryl Boronic Acid (1.0 equiv),

, DME/Water,

.

- Outcome: Biaryl aldehyde with Bromine intact at C-4.

Phase 2: C-4 Coupling (The "Hard" Bond)

Once the iodine is replaced, the remaining bromide requires more active catalytic species or higher temperatures to undergo oxidative addition.

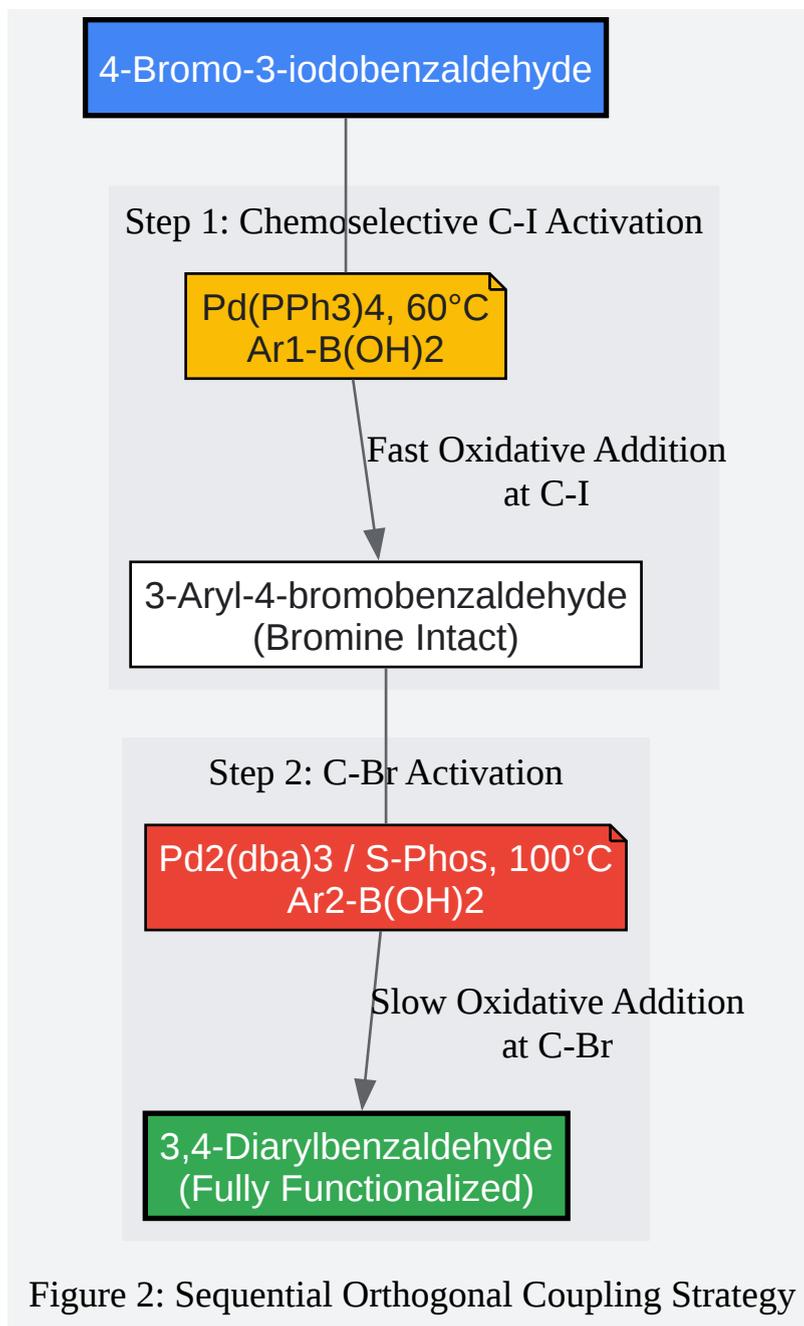
- Reaction: Suzuki, Heck, or Buchwald-Hartwig.

- Conditions:

+ S-Phos or X-Phos (Ligand), Boronic Acid (1.5 equiv),

, Toluene,

.



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Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it shares hazard profiles with 4-bromobenzaldehyde and aryl iodides.

- GHS Classification:

- Skin Irritation: Category 2 (H315)[7]
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation, H335)
- Handling Precautions:
 - Avoid dust formation.[2][5][7][8][9] Use in a fume hood.
 - Incompatibility: Strong oxidizing agents, strong bases.
 - Storage: Light sensitive (due to C-I bond). Store under inert gas (Argon/Nitrogen) at to prevent deiodination or oxidation of the aldehyde.

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